molecular formula C25H19Cl2N3O2S B2397510 (4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892279-40-2

(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No. B2397510
CAS RN: 892279-40-2
M. Wt: 496.41
InChI Key: YQYHJPGEMORSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C25H19Cl2N3O2S and its molecular weight is 496.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds with complex heterocyclic frameworks, similar to the one , have been investigated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising results in in vitro evaluations against various cancer cell lines, outperforming reference drugs like doxorubicin in certain cases. These compounds also exhibited good to excellent antimicrobial activity, highlighting the potential of such complex molecules in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Chemical Analysis

Detailed structural analysis of compounds with similar complexity reveals insights into their chemical behavior and potential applications. For example, studies on isomorphous structures with methyl- and chloro-substituted small heterocyclic analogs following the chlorine-methyl exchange rule have provided valuable data on their disorder and isomorphism, which can be critical in designing molecules with specific properties (Swamy et al., 2013).

Crystal Structure Insights

The crystal structure analysis of related compounds, such as nuarimol, a pyrimidine fungicide, offers a deeper understanding of molecular interactions and stability, which are essential for the development of new compounds with desired physical and chemical properties (Kang, Kim, Park, & Kim, 2015).

Synthesis and Molecular Docking Studies

Research into novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties has revealed their potential anticancer and antimicrobial properties. Molecular docking studies further support their potential application in overcoming microbe resistance to pharmaceutical drugs, underscoring the importance of synthesis and computational modeling in drug development (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

[5-(2-chlorophenyl)-7-[(2-chlorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O2S/c1-14-22-18(16(12-31)11-28-14)10-19-24(32-22)29-23(17-7-3-5-9-21(17)27)30-25(19)33-13-15-6-2-4-8-20(15)26/h2-9,11,31H,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYHJPGEMORSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC5=CC=CC=C5Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

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